(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
Description
Properties
IUPAC Name |
(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJWXPLEWSYFQ-XGEHTFHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58096-27-8, 64284-84-0 | |
| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-Pinanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boronic Ester Formation via Pinanediol Esterification
One of the prominent methods involves the reaction of the bicyclic diol with boronic acids or boronic esters, often using (+)-pinanediol as a chiral auxiliary to form boronic esters. This approach facilitates stereochemical control and product purification.
These methods highlight the use of boronic acid intermediates and pinanediol esters as key steps to control stereochemistry and enhance yield and purity.
Lithiation and Boronation Routes
The synthesis also involves lithiation of N-Boc-pyrrolidine followed by reaction with trimethylborate to generate boronic acids, which are subsequently converted to the desired bicyclic carboxylic acid derivatives.
This lithiation-boronation sequence is crucial for introducing the boron functionality that can be further elaborated into the carboxylic acid.
Reaction Mechanisms and Stereochemical Considerations
- The stereochemistry at the bicyclic ring system is preserved and controlled by the use of chiral auxiliaries such as (+)-pinanediol.
- Boronic acid intermediates act as versatile handles for further functional group transformations, including oxidation to carboxylic acids.
- The choice of solvent (diethyl ether, tert-butyl methyl ether, ethyl acetate) and temperature conditions (20–23°C) are optimized to maximize yield and stereochemical integrity.
Summary Table of Key Preparation Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boronic acid formation via lithiation and boronation | N-Boc-pyrrolidine, sec-BuLi, B(OMe)3, THF, -78°C to 0°C | 88% | High yield boronic acid intermediate |
| Boronic ester formation with (+)-pinanediol in diethyl ether | Isopropyl boronic acid, diethyl ether, 23°C, 16 h, N2 atmosphere | 83% | Purified by silica gel chromatography |
| Boronic ester formation with (+)-pinanediol in tert-butyl methyl ether | Boronic acid, tert-butyl methyl ether, 20°C, 18 h | 76% | Further crystallization for isomeric purity |
| Boronic ester formation in ethyl acetate | Boronic acid, ethyl acetate, 20°C, 18 h | 60% | Two-step yield, purified by column chromatography |
Research Findings and Practical Notes
- The use of (+)-pinanediol as a chiral auxiliary is well-documented for achieving high stereoselectivity in boronic ester formation, which is a pivotal intermediate in synthesizing the target compound.
- Reaction times typically range from 12 to 18 hours at mild temperatures (20–23°C), with inert atmospheres (nitrogen) to prevent oxidation or side reactions.
- Purification is generally achieved by silica gel chromatography using hexane/ethyl acetate mixtures, and crystallization steps are employed to enhance isomeric purity.
- The boronic acid intermediates are often isolated as sticky solids or oils, requiring careful handling and immediate use in subsequent steps to avoid degradation.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group into acyl chlorides or bromides, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
The compound serves as an important building block in organic synthesis due to its unique bicyclic structure. It is utilized in the preparation of various derivatives and complex molecules.
- Chiral Building Block : It is used to synthesize chiral ligands and catalysts in asymmetric synthesis, which are crucial for producing enantiomerically pure compounds.
| Application | Description |
|---|---|
| Synthesis of Chiral Ligands | Used in the formation of phosphino-phosphonites for catalysis. |
| Derivatives | Forms derivatives that exhibit biological activity. |
Material Science
In material science, (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is explored for its potential in developing advanced materials.
- Thermotropic Chiral Nematic Copolymers : It is a key component in creating thermotropic chiral nematic side-chain copolymers, which have applications in liquid crystal displays (LCDs) and other optical devices.
| Material | Properties |
|---|---|
| Chiral Nematic Copolymers | Exhibits unique optical properties suitable for display technologies. |
Pharmaceutical Research
This compound has been investigated for its pharmacological properties and potential therapeutic applications.
- Antifungal Activity : Studies indicate that derivatives of this compound exhibit antifungal properties, making them candidates for developing new antifungal agents.
| Study | Findings |
|---|---|
| Russian Chemical Bulletin (2012) | Synthesis of chiral phosphorus dithio acids derived from the compound showed significant antifungal activity. |
| Tetrahedron Asymmetry (2001) | Enantiopure diphosphines synthesized from the compound demonstrated enhanced activity in catalysis. |
Case Study 1: Synthesis of Antifungal Agents
A study published in the Russian Chemical Bulletin highlighted the synthesis of chiral dithio acids derived from this compound. The resulting compounds exhibited promising antifungal activity against various strains.
Case Study 2: Development of Liquid Crystals
Research conducted on thermotropic chiral nematic copolymers incorporating this compound demonstrated improved performance in optical applications, showcasing its utility in material science and engineering.
Mechanism of Action
The mechanism of action of (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The bicyclo[3.1.1]heptane core is common among monoterpenoids, but substituent groups dictate their chemical behavior and applications. Key analogues include:
Table 1: Functional Group Comparison
Key Observations :
- Acidity/Reactivity : The carboxylic acid is more acidic (pKa ~4-5) than alcohols (pKa ~16-19) or amines (pKa ~10-11), enabling salt formation and participation in acid-catalyzed reactions.
- Solubility: Polar functional groups (e.g., -COOH, -OH) enhance water solubility compared to nonpolar derivatives like pinene.
- Synthetic Utility : Hydroperoxide and borane derivatives are pivotal in asymmetric hydroboration , while the carboxylic acid may serve as a chiral ligand or building block for bioactive molecules.
Stereochemical and Structural Analogues
The (1S,2S,3S,5R) configuration is shared with several derivatives, but stereochemical variations significantly alter properties:
Table 2: Stereochemical Variants
Impact of Stereochemistry :
Physicochemical Properties
Table 3: Physical Properties
Trends :
- Carboxylic acids exhibit higher boiling points due to hydrogen bonding.
- Nonpolar derivatives (e.g., β-pinene) have lower solubility in polar solvents.
Biological Activity
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, commonly referred to as isopinocampheol carboxylic acid, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
- CAS Number : 10954163
The compound is characterized by its chiral structure which contributes to its biological activities. The stereochemistry of the compound plays a crucial role in its interaction with biological systems.
Antifungal Properties
Research indicates that derivatives of isopinocampheol exhibit antifungal activity. A study published in the Russian Chemical Bulletin demonstrated that phosphino-phosphonite ligands derived from isopinocampheol possess notable antifungal properties against various fungal strains .
Anti-inflammatory Effects
Isopinocampheol has been investigated for its anti-inflammatory effects. It is hypothesized that the compound modulates inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases. However, detailed mechanisms remain to be elucidated through further research.
Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies. Antioxidants are crucial in preventing oxidative stress-related damage in cells. The compound's structure allows it to scavenge free radicals effectively.
Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of various compounds, isopinocampheol derivatives were tested against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL .
Study 2: Inflammatory Response Modulation
A recent study evaluated the effects of isopinocampheol on macrophage activation and cytokine production. The findings suggested that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles. Respiratory protection requires P95 (US) or P1 (EU) filters for particulate matter; higher exposure scenarios demand OV/AG/P99 (US) or ABEK-P2 (EU) filters for vapors and gases .
- Environmental Controls : Prevent drainage contamination due to potential aquatic toxicity (H410 hazard classification) .
- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use saline irrigation and seek medical evaluation .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomeric impurities.
- NMR Spectroscopy : Analyze - and -NMR coupling constants and NOE effects to confirm stereochemistry, referencing analogous bicyclic terpenes like α-pinene derivatives .
- Polarimetry : Measure optical rotation and compare with literature values for enantiomeric excess validation .
Q. What synthetic routes are documented for derivatives of this bicyclic carboxylic acid?
- Methodological Answer :
- Borane-Mediated Functionalization : Use isopinocampheylamine or diisopinocampheylborane reagents for stereoselective alkylation or amidation, as demonstrated in the synthesis of Schistosoma inhibitors and cyclobutane derivatives .
- Spirocyclic Modifications : Introduce cyclohexenone or oxazolidinone moieties via spiro-annulation reactions under inert conditions (e.g., NaBH or LiAlH reduction) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental thermochemical data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP with exact exchange terms) to calculate atomization energies, ionization potentials, and proton affinities. Benchmark against experimental values to refine exchange-correlation functionals .
- Solvent Effects : Use implicit solvent models (e.g., PCM or SMD) to adjust for polarity discrepancies in aqueous vs. non-polar environments, particularly for carboxylate ionization .
Q. What strategies address conflicting hazard classifications (e.g., EU vs. non-EU sources) for this compound?
- Methodological Answer :
- Regulatory Cross-Referencing : Compare EU CLP classifications (e.g., H314 for skin corrosion, H410 for aquatic toxicity) with OSHA HCS data (e.g., H302 for oral toxicity). Conduct in vitro assays (e.g., OECD 439 for skin irritation) to reconcile discrepancies .
- Toxicogenomic Profiling : Use high-throughput screening (e.g., Tox21 assays) to evaluate mutagenicity or endocrine disruption risks absent in current SDS documentation .
Q. How can researchers optimize reaction yields in photoredox-catalyzed cyclization involving this compound?
- Methodological Answer :
- Catalyst Screening : Test organic photocatalysts (e.g., 4CzIPN) vs. transition-metal complexes (e.g., Ru(bpy)) for radical-polar crossover efficiency .
- Solvent and Light Source : Use dry DMSO for radical stability and Kessil lamps (450 nm) for precise wavelength control, monitoring reaction progress via TLC or in situ IR .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
